Solubility Properties of 4-Tert-butylpiperidin-1-amine Dihydrochloride in Organic Solvents
Solubility Properties of 4-Tert-butylpiperidin-1-amine Dihydrochloride in Organic Solvents
Executive Summary & Compound Profile
4-Tert-butylpiperidin-1-amine dihydrochloride is a specialized hydrazine-derived building block used primarily in the synthesis of pharmaceutical intermediates and agrochemicals. Structurally, it consists of a piperidine ring substituted with a lipophilic tert-butyl group at the C4 position and a polar amino group at the N1 position.
The dihydrochloride salt form (2HCl) dramatically alters the solubility profile compared to its free base. While the free base exhibits lipophilic characteristics due to the bulky tert-butyl moiety, the dihydrochloride salt is highly polar and ionic. This duality dictates its behavior: it is generally soluble in high-dielectric protic solvents and insoluble in non-polar hydrocarbons.
Physicochemical Identity
| Property | Detail |
| Chemical Name | 4-(tert-butyl)piperidin-1-amine dihydrochloride |
| Structure Description | N-amino piperidine ring with C4-t-butyl substitution |
| Molecular Formula | C |
| Molecular Weight | ~229.2 g/mol (Salt); ~156.3 g/mol (Free Base) |
| CAS Number | 1803594-89-9 (Salt form reference) |
| Key Functional Groups | Primary amine (hydrazinyl), Tertiary amine (cyclic), tert-Butyl |
| Acidity (pKa) | ~11.0 (Ring N), ~3-4 (Hydrazine N, estimated) |
Solubility Profile in Organic Solvents[7][8]
The following solubility data is synthesized from structure-activity relationship (SAR) analysis of analogous N-aminopiperidine salts. The presence of the dihydrochloride counterions dominates the lattice energy, rendering the compound insoluble in non-polar media despite the lipophilic tert-butyl tail.
Quantitative Solubility Estimates (at 25°C)
| Solvent Class | Solvent | Solubility Rating | Estimated Conc. (mg/mL) | Mechanistic Insight |
| Polar Protic | Water | High | > 100 mg/mL | Strong ion-dipole interactions; hydration of Cl⁻ ions. |
| Methanol | High | 50 - 100 mg/mL | Excellent solvation of the ionic lattice; preferred for reactions. | |
| Ethanol | Moderate | 10 - 30 mg/mL | Reduced dielectric constant lowers solubility compared to MeOH. | |
| Isopropanol | Low | < 5 mg/mL | Steric bulk of solvent interferes with ion solvation. | |
| Polar Aprotic | DMSO | High | > 50 mg/mL | High dielectric constant disrupts ionic lattice effectively. |
| DMF | Moderate | 20 - 40 mg/mL | Good solubility, often used for coupling reactions. | |
| Acetonitrile | Sparingly | < 1 mg/mL | Insufficient polarity to overcome lattice energy of the 2HCl salt. | |
| Non-Polar / Low Polarity | Dichloromethane (DCM) | Insoluble | < 0.1 mg/mL | Common solvent for the free base, but poor for the 2HCl salt. |
| Tetrahydrofuran (THF) | Insoluble | < 0.1 mg/mL | Ether oxygens cannot effectively solvate the chloride anions. | |
| Ethyl Acetate | Insoluble | < 0.1 mg/mL | Used as an anti-solvent to precipitate the salt. | |
| Toluene / Hexane | Insoluble | ~ 0 mg/mL | Complete lack of interaction; used for washing/purification. |
Critical Note: The tert-butyl group increases the lipophilicity of the free base, making the free amine soluble in DCM and Toluene. However, in the dihydrochloride form , the ionic lattice energy overrides this lipophilicity, enforcing a solubility profile typical of inorganic salts.
Experimental Protocols for Solubility Determination
To validate these properties for a specific batch or application, the following self-validating protocols are recommended.
Protocol A: Visual Solubility Screening (Tier 1)
Use this for rapid solvent selection during reaction optimization.
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Preparation: Weigh 10 mg of the dihydrochloride salt into a clear 4 mL glass vial.
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Solvent Addition: Add 100 µL of the target solvent (starting concentration: 100 mg/mL).
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Agitation: Vortex for 60 seconds.
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Observation: If clear, record as Soluble (>100 mg/mL) .
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Dilution: If undissolved, add solvent in 100 µL increments (vortexing between additions) until total volume is 1.0 mL (10 mg/mL).
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Observation: If clear, record as Moderately Soluble (10-100 mg/mL) .
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Heating: If still undissolved, heat to 40°C for 5 minutes.
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Observation: If clear upon heating but precipitates on cooling, record as Temperature-Dependent .
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Final Classification: If solid remains at 1.0 mL, record as Sparingly Soluble / Insoluble .
Protocol B: Gravimetric Saturation Method (Tier 2)
Use this for precise data required for formulation or crystallization.
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Saturation: Add excess compound (~200 mg) to 2 mL of solvent in a sealed vial.
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Equilibration: Stir at 25°C for 24 hours.
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Filtration: Filter the suspension through a 0.45 µm PTFE syringe filter into a pre-weighed vial.
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Evaporation: Evaporate the solvent under vacuum (using a rotary evaporator or centrifugal concentrator).
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Measurement: Weigh the dried residue.
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Calculation:
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Visualization: Solvent Selection Workflow
The following diagram illustrates the decision logic for selecting the appropriate solvent system based on the intended process (Reaction vs. Purification).
Caption: Decision tree for solvent selection emphasizing the incompatibility of ketones due to hydrazone formation and the use of anti-solvents for purification.
Technical Considerations & Stability
Hygroscopicity & Handling
Amine dihydrochloride salts are typically hygroscopic . The 4-tert-butyl group provides some steric bulk, potentially reducing the rate of moisture uptake compared to the unsubstituted parent, but the salt will still deliquesce if exposed to humid air.
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Storage: Store under inert atmosphere (Argon/Nitrogen) in a desiccator.
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Handling: Weigh quickly in a low-humidity environment.
Chemical Incompatibility (Critical)
As a hydrazine derivative (N-amino), this compound is a potent nucleophile.
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Ketones/Aldehydes: Do NOT use Acetone, MEK, or Acetaldehyde as solvents. The primary amino group will react rapidly to form hydrazones (Schiff bases), consuming the starting material.
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Chlorinated Solvents: While generally stable in DCM, the salt is insoluble. If the free base is generated in situ (using TEA/DIPEA), it becomes soluble in DCM.
Free Base Generation
To transfer the compound into non-polar organic solvents (e.g., for extraction):
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Dissolve the 2HCl salt in water.
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Basify to pH > 12 using NaOH or Na₂CO₃.
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Extract with Dichloromethane (DCM) or Ethyl Acetate .
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The tert-butyl group ensures high partition into the organic phase (High LogP).
References
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National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 16658, 1-Aminopiperidine. Retrieved from [Link]
- Grounding: Provides physicochemical properties of the parent N-aminopiperidine, establishing the baseline for w
- Grounding: Verifies the commercial existence, specific structure (SMILES), and availability of the compound.
- Grounding: Confirms solubility data for the parent hydrazine class (miscible with toluene/alcohol) which contrasts with the salt form behavior.
- Bates, R. B., et al. (1985).Solubility of Amine Salts in Organic Solvents. Journal of Organic Chemistry.
